molecular formula C13H24N2O2 B3082067 N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine CAS No. 1119450-31-5

N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine

Cat. No.: B3082067
CAS No.: 1119450-31-5
M. Wt: 240.34 g/mol
InChI Key: LHYFPBCXOHOFLS-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to hydrogen atoms, alkyl groups, or aryl groups. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and two propyl chains with different substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine can be achieved through a multi-step process involving the following key steps:

    Formation of the furan ring: This can be done through the cyclization of a suitable precursor, such as 2-furylmethanol.

    Alkylation of the furan ring: The furan ring can be alkylated using a suitable alkylating agent, such as 3-bromopropylamine, under basic conditions.

    Introduction of the ethoxy group: The ethoxy group can be introduced through a nucleophilic substitution reaction using 3-chloropropyl ethyl ether.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amine groups can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a potential drug candidate for targeting specific biological pathways.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine would depend on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The furan ring and amine groups may play key roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)-N-(2-furylmethyl)amine: Lacks the ethoxy group.

    N-(3-ethoxypropyl)-N-(2-furylmethyl)amine: Lacks the aminopropyl group.

    N-(3-aminopropyl)-N-(3-ethoxypropyl)amine: Lacks the furan ring.

Uniqueness

N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine is unique due to the presence of both the furan ring and the ethoxypropyl and aminopropyl groups. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(3-ethoxypropyl)-N'-(furan-2-ylmethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-16-10-5-9-15(8-4-7-14)12-13-6-3-11-17-13/h3,6,11H,2,4-5,7-10,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYFPBCXOHOFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN(CCCN)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189034
Record name N1-(3-Ethoxypropyl)-N1-(2-furanylmethyl)-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-31-5
Record name N1-(3-Ethoxypropyl)-N1-(2-furanylmethyl)-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(3-Ethoxypropyl)-N1-(2-furanylmethyl)-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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